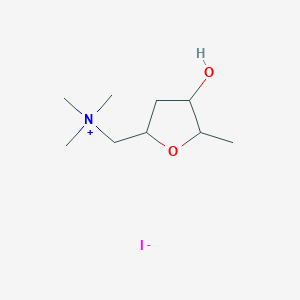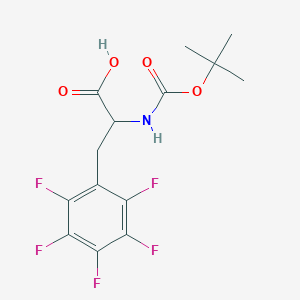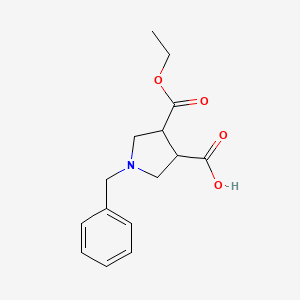
trans-1-Benzyl-4-ethoxycarbonyl-pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid: is a synthetic organic compound with the molecular formula C15H19NO4 It is characterized by a pyrrolidine ring substituted with a benzyl group, an ethoxycarbonyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Ethoxycarbonylation: The ethoxycarbonyl group is introduced through an esterification reaction using ethyl chloroformate or similar reagents.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods: Industrial production of trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ethoxycarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Benzaldehyde, benzoic acid derivatives.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activity and receptor binding.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may find applications in the synthesis of agrochemicals, including herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. In catalysis, it may function as a ligand, coordinating with metal centers to facilitate various chemical transformations. The molecular targets and pathways involved vary based on the specific context of its use.
Comparación Con Compuestos Similares
- trans-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
- trans-1-Benzyl-4-(propoxycarbonyl)pyrrolidine-3-carboxylic acid
- trans-1-Benzyl-4-(butoxycarbonyl)pyrrolidine-3-carboxylic acid
Comparison:
- Structural Differences: The primary difference lies in the alkoxy group attached to the carbonyl carbon. While trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid has an ethoxy group, the similar compounds have methoxy, propoxy, or butoxy groups.
- Reactivity: The reactivity of these compounds may vary based on the steric and electronic effects of the different alkoxy groups.
- Applications: While all these compounds may serve as building blocks in organic synthesis, their specific applications may differ based on their reactivity and structural features.
Propiedades
Fórmula molecular |
C15H19NO4 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-2-20-15(19)13-10-16(9-12(13)14(17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18) |
Clave InChI |
OBPNUEHVTDHIPJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


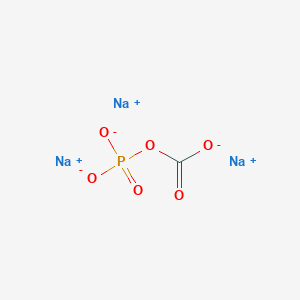
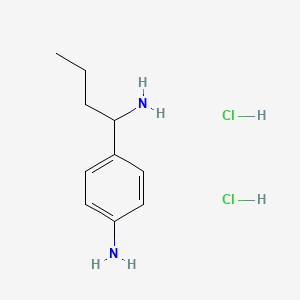
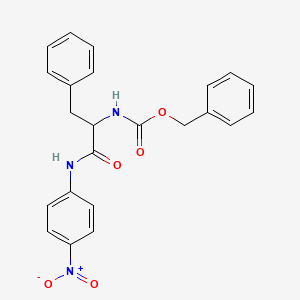
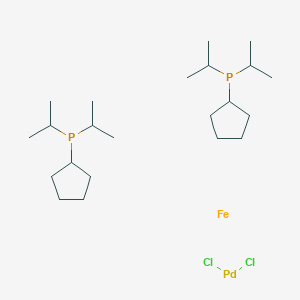
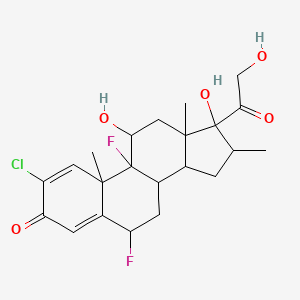
![tert-butylazanium;4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate](/img/structure/B13394976.png)
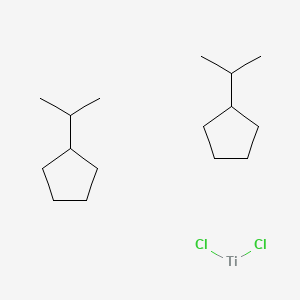
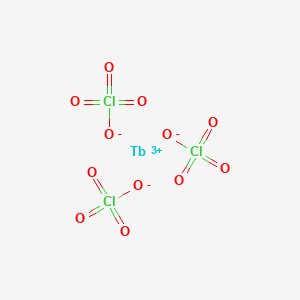
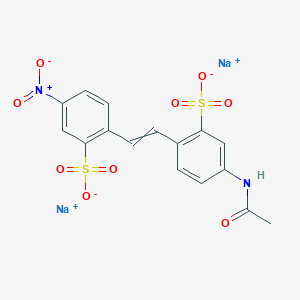
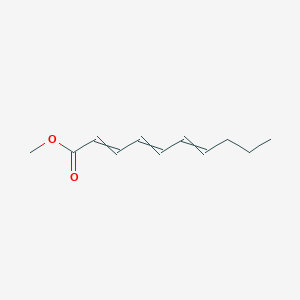
![(2S)-1-[(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13395006.png)
![N-ethyl-4-(3-methylmorpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13395013.png)
